![molecular formula C19H17N3O B3160399 4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline CAS No. 866042-22-0](/img/structure/B3160399.png)
4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline
Overview
Description
4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline, also known as PEP1, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has been found to have a variety of interesting properties, including its ability to interact with certain biological systems and its potential for use in the development of new drugs. In
Mechanism of Action
4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline has been found to interact with the dopamine transporter and the sigma-1 receptor through a variety of mechanisms. These interactions can lead to changes in neurotransmitter release and uptake, as well as changes in gene expression and protein function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels, changes in gene expression, and changes in protein function. These effects have been found to have potential therapeutic applications in the treatment of addiction and depression.
Advantages and Limitations for Lab Experiments
4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline has a number of advantages for use in lab experiments, including its ability to interact with specific biological systems and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of potential future directions for research on 4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline. One area of interest is its potential use in the treatment of addiction and depression, as well as other psychiatric disorders. Other areas of interest include its potential use in the development of new drugs and its potential use in the study of specific biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline has been found to have a variety of potential applications in scientific research. One area of interest is its ability to interact with certain biological systems, including the dopamine transporter and the sigma-1 receptor. These interactions have been found to have potential therapeutic applications, including the treatment of addiction and depression.
properties
IUPAC Name |
N-(4-ethylphenyl)-1-(4-pyrazin-2-yloxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-15-3-7-17(8-4-15)22-13-16-5-9-18(10-6-16)23-19-14-20-11-12-21-19/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXLSHANIMFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189516 | |
Record name | Benzenamine, 4-ethyl-N-[[4-(pyrazinyloxy)phenyl]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866042-22-0 | |
Record name | Benzenamine, 4-ethyl-N-[[4-(pyrazinyloxy)phenyl]methylene]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866042-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-ethyl-N-[[4-(pyrazinyloxy)phenyl]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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